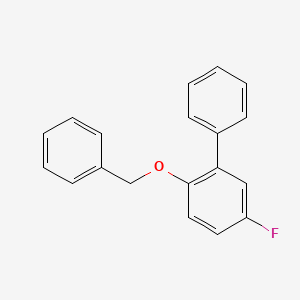

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-phenyl-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO/c20-17-11-12-19(21-14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCBDXGYYCKPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl – Chemical Properties, Synthesis, and Applications

Executive Summary

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl (CAS: 2624417-57-6) is a highly specialized, sterically hindered aryl ether utilized as a critical building block in advanced organic synthesis, materials science, and pharmaceutical development[1]. Characterized by its rigid biphenyl core, an electron-withdrawing fluorine atom, and a robust benzyloxy protecting group, this compound offers unique electronic modulation and regioselective reactivity. This whitepaper provides a comprehensive analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream applications, serving as an authoritative resource for drug development professionals.

Chemical Identity & Structural Analysis

The molecular architecture of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl dictates its utility in complex synthetic workflows:

-

Biphenyl Core: Provides significant lipophilicity and structural rigidity, making it a privileged scaffold in medicinal chemistry (e.g., for targeting hydrophobic binding pockets in kinase inhibitors or GPCRs).

-

Benzyloxy Group (-OBn): Positioned at the ortho position relative to the biphenyl linkage, the benzyl ether serves as a highly stable protecting group for the underlying phenol. It is completely inert to strong bases, nucleophiles, and organometallic reagents (such as Grignard or organolithium reagents), yet it can be selectively cleaved under mild hydrogenolysis conditions [1].

-

Fluorine Substitution (-F): Located at the meta position of the functionalized ring, the highly electronegative fluorine atom exerts a strong inductive effect (-I). This lowers the pKa of the corresponding phenol (once deprotected) and enhances the metabolic stability of downstream Active Pharmaceutical Ingredients (APIs) by blocking cytochrome P450-mediated aromatic oxidation[2].

Physicochemical Properties

The following table summarizes the quantitative data and physical properties critical for handling and reaction planning[1].

| Property | Value |

| Chemical Name | 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl |

| CAS Registry Number | 2624417-57-6 |

| Molecular Formula | C19H15FO |

| Molecular Weight | 278.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Estimated LogP | ~5.2 (Highly lipophilic) |

| Solubility | Soluble in Dichloromethane, Toluene, THF, and Ethyl Acetate. Insoluble in Water. |

| Storage Conditions | 2–8 °C, sealed under inert atmosphere (Argon/N2) to prevent slow photo-oxidation. |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable route to synthesize 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-benzyloxy-5-fluorophenylboronic acid (CAS: 779331-47-4)[3] and bromobenzene .

Causality of Experimental Choices

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is chosen because the electron-rich, bulky triphenylphosphine ligands stabilize the active Pd(0) species, lowering the activation energy required for the oxidative addition into the unactivated C-Br bond of bromobenzene[2].

-

Base Selection: Potassium carbonate (K2CO3) is utilized to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex. This intermediate is strictly required to drive the transmetalation step[4].

-

Solvent System: A biphasic mixture of Toluene/Ethanol/Water (2:1:1 v/v/v) is employed. Causality: Toluene completely dissolves the lipophilic organic substrates, water dissolves the inorganic K2CO3, and ethanol acts as a phase-transfer bridge. This maximizes the interfacial surface area, allowing the water-soluble boronate complex to interact seamlessly with the organic-soluble Pd(II) intermediate.

Fig 1: Suzuki-Miyaura catalytic cycle for 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl synthesis.

Step-by-Step Protocol

-

Degassing: Charge a round-bottom flask with Toluene (20 mL), Ethanol (10 mL), and DI Water (10 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst poisoning.

-

Reagent Loading: Add 2-benzyloxy-5-fluorophenylboronic acid (1.0 eq, 10 mmol), bromobenzene (1.1 eq, 11 mmol), and K2CO3 (2.5 eq, 25 mmol).

-

Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3)4 (0.05 eq, 0.5 mmol).

-

Reaction: Heat the biphasic mixture to reflux (approx. 85–90 °C) for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature. Separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5).

Self-Validating System: This protocol is inherently self-validating via Thin-Layer Chromatography (TLC). The starting boronic acid is highly polar and remains near the baseline (Rf ~0.1 in Hexanes/EtOAc 9:1), while the target biphenyl product is highly lipophilic and migrates rapidly (Rf ~0.7). The absolute disappearance of the baseline spot confirms 100% conversion.

Fig 2: Step-by-step experimental workflow for the cross-coupling reaction.

Reactivity & Downstream Applications

The primary synthetic utility of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl lies in its deprotection to yield 5-fluoro-[1,1'-biphenyl]-2-ol , a critical intermediate in the synthesis of complex pharmaceutical agents, including analogs of the β-receptor blocker Nebivolol[2][5].

Protocol for Hydrogenolytic Deprotection

-

Causality: To unmask the phenol without reducing the biphenyl aromatic rings or causing hydrodefluorination (cleavage of the C-F bond), mild catalytic hydrogenolysis is employed [3]. Palladium on carbon (Pd/C) selectively coordinates the benzylic ether oxygen, and chemisorbed hydrogen cleaves the C-O bond at ambient pressure.

-

Procedure: Dissolve 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl in Methanol. Add 10% Pd/C (10% w/w). Purge the vessel with H2 gas and stir vigorously at room temperature under an H2 balloon (1 atm) for 4 hours. Filter through a Celite pad to remove the catalyst and evaporate the solvent.

Self-Validating System: The reaction is validated volumetrically and spectroscopically. Volumetrically, the system will consume exactly one molar equivalent of H2 gas. Spectroscopically, 1H NMR validates the transformation: the sharp benzylic -CH2- singlet at ~5.1 ppm will completely disappear, replaced by a broad, D2O-exchangeable -OH peak at ~5.3 ppm.

Analytical Characterization Protocols

To ensure the scientific integrity and purity of the synthesized 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl, the following analytical standards must be met[1]:

-

1H NMR (400 MHz, CDCl3):

-

δ 5.05 (s, 2H) – Benzylic methylene protons.

-

δ 6.90 - 7.60 (m, 13H) – Aromatic protons (5 from the benzyl group, 5 from the unsubstituted biphenyl ring, and 3 from the fluorinated ring).

-

-

19F NMR (376 MHz, CDCl3):

-

δ -123.5 (m, 1F) – Characteristic shift for a fluorine atom on an aromatic ring modulated by an ortho/para oxygen substituent.

-

-

LC-MS (ESI+):

-

Expected mass: 278.1. Observed [M+H]+ at m/z 279.1.

-

-

HPLC Purity:

-

Utilize a C18 reverse-phase column (Acetonitrile/Water gradient). The highly lipophilic nature of the compound will result in a late retention time. Purity must be NLT (Not Less Than) 98% for downstream API synthesis.

-

References

-

Boroncore LLC. "2-(Benzyloxy)-5-fluoro-1,1'-biphenyl | CAS: 2624417-57-6." Boroncore Product Catalog. URL: [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons. URL:[Link]

-

European Patent Office. "NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF." EP 3299364 B1. URL:[Link]

Sources

- 1. 2624417-57-6 | 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl | Boroncore [boroncore.com]

- 2. EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

- 3. 2-Benzyloxy-5-fluorophenylboronic Acid | 779331-47-4 | TCI Deutschland GmbH [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. data.epo.org [data.epo.org]

Synthesis and Process Optimization of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl: A Technical Guide

Strategic Rationale & Retrosynthetic Analysis

The 2-alkoxy-5-fluorobiphenyl scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical lipophilic core in the development of various therapeutic agents, including 5-HT2C receptor agonists[1] and cyanopyridine-based STAT3 pathway inhibitors for anti-colorectal cancer applications[2].

When designing a scalable synthesis for 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl , chemists must evaluate the sequence of bond formation. Retrosynthetically, the molecule can be disconnected into two primary commercially available building blocks: 2-bromo-4-fluorophenol and phenylboronic acid. This presents two divergent synthetic pathways:

-

Route A (Protect-First): O-Benzylation of the phenol followed by Suzuki-Miyaura cross-coupling.

-

Route B (Couple-First): Direct Suzuki-Miyaura cross-coupling of the free phenol followed by O-Benzylation.

Divergent Synthetic Routes to 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl.

Mechanistic Causality: The "Protect-First" Imperative

In process chemistry, the sequence of operations is dictated by mechanistic causality. Route A is the definitively superior pathway due to the electronic and coordination chemistry of palladium catalysts during the Suzuki-Miyaura reaction[3].

The Electronic Argument

The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) active species. This step is accelerated when the aryl halide is electron-deficient. If Route B is chosen, the basic conditions (e.g., K2CO3) required for the Suzuki coupling will deprotonate the free phenol to form a phenoxide anion (-O⁻). The phenoxide is strongly electron-donating via resonance, which significantly increases the electron density of the fluorinated ring. This electronic enrichment raises the activation energy for oxidative addition, leading to sluggish reaction kinetics and lower yields.

The Catalyst Poisoning Argument

Free phenols and their corresponding phenoxides can act as competing ligands. They coordinate to the palladium center to form stable, off-cycle Pd-aryloxide complexes, effectively poisoning the catalyst and leading to the precipitation of inactive Pd-black.

By employing Route A , the direct benzylation of 2-bromo-4-fluorophenol masks the reactive hydroxyl group[4]. The resulting benzyl ether is electronically neutral compared to a phenoxide and is highly robust under the aqueous, basic conditions of the subsequent cross-coupling[1]. This ensures the aryl bromide remains sufficiently electrophilic for rapid oxidative addition.

Mechanism of the Suzuki-Miyaura cross-coupling step.

Quantitative Reaction Metrics

The empirical data strongly supports the "Protect-First" strategy. The inclusion of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in the benzylation step ensures near-quantitative conversion[4], while the subsequent Suzuki coupling proceeds smoothly to form the biaryl skeleton[3].

| Reaction Metric | Route A (Protect → Couple) | Route B (Couple → Protect) |

| Step 1 Yield | ~90% (Benzylation via PTC)[4] | ~65% (Suzuki on free phenol) |

| Step 2 Yield | >85% (Suzuki coupling)[3] | ~80% (Benzylation) |

| Overall Yield | ~76% | ~52% |

| Catalyst Loading | 2–5 mol% Pd(PPh3)4 | 5–10 mol% Pd(dppf)Cl2 |

| Impurity Profile | Minimal homocoupling | High Pd-black precipitation |

| Scalability | Excellent (Standard IPCs) | Moderate (Phenol purification is tedious) |

Validated Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific In-Process Controls (IPCs) and targeted workup procedures designed to eliminate unreacted starting materials based on their physicochemical properties.

Step 1: Synthesis of 1-Bromo-2-(benzyloxy)-5-fluorobenzene

Direct benzylation of the phenolic precursor utilizing phase-transfer catalysis.

-

Reactor Charging: To a dry, nitrogen-flushed round-bottom flask, add 2-bromo-4-fluorophenol (1.0 equiv, 100 mmol) and N,N-dimethylformamide (DMF, 0.5 M).

-

Base & Catalyst Addition: Add finely powdered K2CO3 (2.0 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv). Stir the suspension at room temperature for 15 minutes. Causality note: The mixture will transition to a pale yellow color, indicating the formation of the reactive phenoxide intermediate.

-

Alkylation: Cool the mixture to 0 °C using an ice bath. Add benzyl bromide (1.1 equiv) dropwise over 30 minutes to control the exothermic alkylation. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when the strongly UV-active starting phenol spot ( Rf≈0.3 ) is entirely consumed, replaced by a less polar product spot ( Rf≈0.7 ).

-

Workup & Isolation: Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (critical step to deprotonate and extract any trace unreacted phenol into the aqueous layer) , followed by water and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a pale oil or low-melting solid.

Step 2: Synthesis of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

Palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl core.

-

Solvent Degassing: Prepare a biphasic solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 0.2 M). Sparge the solvent vigorously with nitrogen gas for 30 minutes. Causality note: Dissolved oxygen must be rigorously excluded to prevent the oxidative homocoupling of phenylboronic acid and the irreversible oxidation of the Pd(0) catalyst.

-

Reagent Charging: To the degassed solvent, add 1-bromo-2-(benzyloxy)-5-fluorobenzene (1.0 equiv, 50 mmol), phenylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

-

Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv).

-

Heating: Attach a reflux condenser and heat the biphasic mixture to 85 °C for 6–8 hours with vigorous stirring to ensure adequate mixing of the organic and aqueous phases.

-

In-Process Control (IPC): Monitor the reaction via HPLC (UV detection at 254 nm). The reaction is complete when the aryl bromide peak area is <1% AUC. Visually, the mixture will transition from a bright yellow suspension to a dark brown biphasic solution as the catalytic cycle progresses.

-

Workup & Isolation: Cool the mixture to room temperature. Separate the aqueous layer and discard. Filter the dark organic layer through a tightly packed pad of Celite (critical step to remove precipitated Pd-black and insoluble inorganic salts). Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) or recrystallization from hot ethanol to afford the pure target compound.

References

-

Development of a New Practical Synthesis of a 5-HT 2C Receptor Agonist Source: ACS Publications URL: [Link]

-

Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway Source: Dove Medical Press URL:[Link]

Sources

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

Abstract

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl is a distinct chemical entity featuring a fluorinated biphenyl core functionalized with a benzyloxy group. This structure represents a confluence of two "privileged" motifs in medicinal chemistry: the biphenyl scaffold, which provides a rigid yet conformationally adaptable backbone, and the benzyloxy pharmacophore, which is implicated in the bioactivity of numerous therapeutic agents.[1][2] The strategic placement of a fluorine atom further modulates the molecule's electronic properties, metabolic stability, and binding interactions, making it a valuable intermediate in the synthesis of complex, high-value molecules. This guide provides a comprehensive analysis of its molecular structure, a detailed protocol for its synthesis via palladium-catalyzed cross-coupling, a thorough breakdown of its spectroscopic characterization, and an exploration of its applications in modern drug discovery.

Introduction: A Scaffold of Strategic Importance

The biphenyl unit is a foundational scaffold in the design of pharmaceuticals and functional materials, such as liquid crystals.[1][3] Its prevalence stems from its ability to present appended functional groups in a well-defined three-dimensional arrangement. The introduction of a fluorine atom, a common strategy in drug design, can significantly enhance metabolic stability and binding affinity.[4]

Simultaneously, the benzyloxy moiety is recognized as a key pharmacophore, particularly in the development of inhibitors for enzymes like Monoamine Oxidase (MAO), which are crucial targets in the treatment of neurological disorders.[2][5] The convergence of these three components—biphenyl, fluorine, and benzyloxy—in a single molecule creates a versatile building block for accessing novel chemical space and developing next-generation therapeutics. This document serves as a technical resource for understanding and utilizing 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl in a research and development context.

Molecular Architecture and Physicochemical Profile

The structure of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl consists of two phenyl rings linked by a C-C single bond. One ring is substituted with a fluorine atom at the 5-position and a benzyloxy group at the 2-position. The benzyloxy group itself consists of a benzyl group (C₆H₅CH₂) linked via an ether oxygen.

Physicochemical Data

The fundamental properties of the molecule are summarized below.

| Property | Value |

| Molecular Formula | C₁₉H₁₅FO |

| Molecular Weight | 294.32 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Core Structure | Fluorinated, O-arylated biphenyl |

| Key Functional Groups | Ether, Fluoroaromatic, Biphenyl |

Stereochemical Considerations: Atropisomerism

Rotation around the aryl-aryl single bond in biphenyls can be restricted, leading to a phenomenon known as atropisomerism, where rotational isomers can be isolated.[3] For 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl, the presence of a bulky benzyloxy group at the ortho-position (C2) introduces steric hindrance. While stable atropisomers are most common in biphenyls with substituents at all four ortho positions, the steric clash between the benzyloxy group and the protons of the adjacent phenyl ring may influence the molecule's preferred conformation in solution and in binding pockets.

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and versatile method for constructing the C-C bond between the two aryl rings in this class of molecules is the Suzuki-Miyaura cross-coupling reaction.[6][7]

Rationale for Method Selection

The Suzuki-Miyaura reaction is the method of choice for biphenyl synthesis in pharmaceutical and academic laboratories for several key reasons:[6]

-

Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.

-

High Functional Group Tolerance: It is compatible with a wide array of functional groups, including ethers and halides.

-

Commercial Reagent Availability: The required organoboron reagents are often commercially available or readily prepared and are generally stable to air and moisture.

-

Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed, simplifying purification.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The synthesis is achieved by coupling a suitable arylboronic acid with an aryl halide. A plausible route involves the reaction of phenylboronic acid with 1-(benzyloxy)-2-bromo-4-fluorobenzene . The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.[6][7]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[6]

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(benzyloxy)-2-bromo-4-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl.

Synthetic Workflow Visualization

Caption: General workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques. The following sections describe the expected spectral data for 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl.

Caption: Relationship between spectroscopic methods and structural elucidation.

¹H NMR Spectroscopy

¹H NMR provides detailed information about the number and environment of hydrogen atoms. The predicted spectrum in a solvent like CDCl₃ would show distinct signals.[8][9]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 - 7.20 | Multiplet (m) | 10H | Aromatic protons of unsubstituted biphenyl ring and benzyl group (C₆H₅-CH₂) |

| ~7.10 - 6.90 | Multiplet (m) | 3H | Aromatic protons on the fluoro-benzyloxy-substituted ring |

| ~5.15 | Singlet (s) | 2H | Benzylic methylene protons (-O-CH₂-Ph) |

Causality: The aromatic protons resonate in the typical downfield region (7-8 ppm). The benzylic protons (-O-CH₂-), being adjacent to an oxygen atom, are deshielded and appear around 5 ppm. Protons on the fluorinated ring will exhibit coupling to the fluorine atom, leading to more complex splitting patterns (e.g., doublet of doublets).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. A key feature is the large one-bond coupling constant between the fluorine and the carbon to which it is attached (¹JCF).[8][10] The spectrum will show 19 distinct signals in the aromatic region (110-160 ppm) and one signal for the benzylic carbon (~70 ppm). The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (typically >240 Hz).[8]

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and clean analytical tool.[11][12]

-

Specificity: It provides a direct signal for the fluorine atom, free from the complexity of ¹H NMR spectra.

-

Quantitative Analysis: With an appropriate internal standard, ¹⁹F NMR can be used for highly accurate quantification, as there is rarely signal overlap.[11][12] A single resonance is expected for the fluorine atom in 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl, appearing in the typical chemical shift range for aryl fluorides.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 294.32).[13]

-

Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for C-O ether stretching (~1250-1050 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C-F stretching (~1200-1100 cm⁻¹).[14]

Applications in Research and Drug Development

The structural features of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl make it a highly relevant building block for the synthesis of biologically active molecules.

-

Scaffold for CNS-Active Agents: As previously noted, the benzyloxy aryl structure is a known pharmacophore for MAO-B inhibitors.[2] This makes the title compound an ideal starting point for synthesizing novel inhibitors for the potential treatment of Parkinson's disease and other neurodegenerative disorders.[5]

-

Intermediate for Complex Therapeutics: The molecule can be further functionalized. For example, the unsubstituted phenyl ring can undergo electrophilic aromatic substitution, or the benzyloxy group can be cleaved via hydrogenolysis to reveal a phenol, which can then be used in subsequent reactions. This versatility allows its incorporation into more complex drug candidates, such as potential PD-1/PD-L1 inhibitors used in oncology.[15]

-

Materials Science: The rigid, fluorinated biphenyl core is a common feature in liquid crystal design. While this specific molecule may not be liquid crystalline itself, it serves as a precursor for more elaborate structures used in display technologies.[16]

Conclusion

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl is a synthetically accessible and highly versatile chemical scaffold. Its molecular structure, confirmed through a suite of spectroscopic techniques, combines features that are highly sought after in modern medicinal chemistry. A deep understanding of its synthesis, particularly via robust methods like the Suzuki-Miyaura coupling, and its detailed characterization provides researchers with the essential knowledge to leverage this compound as a key intermediate in the development of novel pharmaceuticals and advanced materials.

References

- BenchChem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXRyCzFbG5CLhQxE-9SXOet0pQP_J8GUKe3nM-5YdfqX7eV-3LTq5efiXs-xdubkb3GKiommjb7miCmqNJlFfcQ1bT3Er_rdh2mRep5CtXEbUu88qFPIUZenI4DABYudJ4hshpspzpeIyk1D0bb3wbqPWbe7oX7YobTvUR1x6xaRwAcNa-dKn3GhO5VS57yaJ4Z0YgZdqlLpfEro8i9SGb23Jv-_gSc4CB5xUTrmCY6r0xDl1MFhG-tiV_sDbgV7QjO2Otle5B]

- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiUJ-XCMmy_e6RDBVhjueHXmA1WBxioxibFJc3_2f7Q2JaxbT_5V_AfrfFR_xgTtraF8ae69vGBjNwIjUmx9MNwmAo5VMpUL8dlEu2X2C8gnyXnsbjIs6yExP7lxHPCvIP3HoI9tlz3UYRWM_QYvj8G0LYJmSTJl-vdyppEOsvIEeNoNCAAaZlzUpJmBdX]

- BLD Pharm. 2'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQOxW3VnJx_R0MBx26Vt71nMcm5d7PFax93J-bEYm-fxxXE35Wy9h0XT5wWtBoe0eYXe9LuBAzqbBcRTGDZ15xmR-Ua28WzGCLGRbUUFPJx6V9LXPdrftx0VNt7LrFWdjUF3MvuCVPc5rXOFgp]

- Hoffman Fine Chemicals. CAS 2917694-24-5 | 2'-(Benzyloxy)-6'-fluoro-[1,1'-biphenyl]-2,6-dicarbaldehyde. [URL: https://vertexaisearch.cloud.google.

- Martin, S. F., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4XjNTpyiM92fcAQymVINkICGHrYLjfOLasihBZbgYsZBd4DgdM1FKsHCp19x0J09bnuSedqGY_ZneEDc3s4w-u-lmv7R8h61q-gXtkc6SUbLx7zd6MOd0nShuheu25t46kQsY]

- Giménez-Gómez, P., et al. (2011). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwpnIatsag0ynoOQ4tZuVi1eJYs7vZk3ClgIcXAB1pqvZ76tflpYyFp4F68NdAcoBhLqrrDm6dWFZMoVTFE-7UGfzq38qahTRr5YTbh9wTKFclZDDXsw3JSX4m2FqyhFMHgNQa18ShOnB8WqLaIRdKPP1rrJa3zmE=]

- University of Liverpool. Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBUOjYdGdGgX64NRACdI_O9BVK1utRX14bhS_lH1WQpdMHKeyCU_C1wZFF70G68OcpcqIBSio1SDNcPoYq6cnicACk5lPprb_kee7SGipvRxi4_PzUcKNA1C4igQxhDRqMAb2TMjOl]

- Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSEZ987WV4lrQUafQJZKxz7vc7-OCuHgf5bHKnl_f4CtCAKbW3HZwEiZ7iN7WTifymGAab-XkQSSEHmBTuRhpdloEGrrgwEAjABCt5xaTmPyFCaUilX5PaJtSQgWC3NPQEz1npYbtdcz6ZN6s=]

- Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBf6jdEx_YJW3tDNqC2Ab88S_wOS3atCuxk36eGmfwTWKgqP3fOLzrMTSOSR7-CrQ_Swi4e19dJ1Ze1B_iGKp7IdsMF1ttF4O9yZcLhEUTPIOgqk8zkigrFzmhfaYw2-MZLv8YlB2-NYr8NXGOyfg=]

- Vidal-Pascual, M., Martínez-Lamenca, C., & Hoffmann, H. M. R. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF865FiMoVne3LoNabiQriEiyYOYJM78vrcmdDDYmqPZ0lY81T_HLu1RxOjyzU2mCYgYvuiCrWh1lGykarApEbHaJLOULhAucGGZslLlVXDbXlhNogy8nIgS07BdDWf7TXeGWXLc6I5]

- PubChem. 2,2'-Difluoro-1,1'-biphenyl. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYrIjvQAIBxNJNNEV7r4X7GJkMp3RL7i9CoaG3JSi06dwwrQWrQFiiv5nAnq0I8zJDS2LNNksufwM6axhIjQRXOMrWtlO3sZHiaLGw0T6CmnSMyUKxnwFRJ9zSCkGpvWIieHs9lPKbzkZCGTeWsiKaw1Z1kH35i-p0GAOM0-5i]

- ChemSpider. 2'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdHJRahAKN0af_dYnRtU6Gx7YnpTZ2PRs3r-tt-BHsbPEOnr5eCJglK27rtSu431tIx3sfYHfDjlHUyJPyL0xyzhk5d9IV3v9tl2-2EwgOAVZgZiFg6YwnNUnuWva0H-yhi5EHpyLp]

- Tobina, T. A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVSH4KNR6FJIrfrwty3ALIYM-QO9slIC_G_2gVX7sY-0B756h-qEOl4L4yJtb3AO-bvnhDTzGtR07pQElYdB5LAOqhfV4j63XAa4BOzeW0fDBrYP9dh2dWtsM15p1Bp4x3h-7BJz1igHo3nQ==]

- Supporting Information for related biphenyl compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPTUb9Pcoj6TAUrETToh5cwnSsVKHDqk0q0KWTzu0-5yUUaHQtiFLy8fCrrEKsaee32_1aw7LQCw4KP4nzGTO6CTuzNUVtVRkSKeJ8g0af87VYSrhtRYkRxre76l3q5pPRAUkrEL9zuLZHpM55Rp8EhLMWgH0EqQ==]

- ResearchGate. Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnMjslM_zzu4NUW2sXxOXoJVxaW63XUf9cjHXBxB1yFMg35_fJxXriIAuqC8S4nwrRWWYqtzolYZbV3dyrLSqq54bjKgUxrygM2hgkRIimF4eN1DU2QC23obz_5gbv-c6QhfoMNcPDoiT0uqX-prtuCjiGjyDyUUkEXvzMyF7a0gg2jEEXyJgvV-7JY2ZMthkdLmJTxvqPAtpe6uQ7Rcu_7NjUMERZ7aqauNkxTAXIUOxXgl4NDWBVbpFAu0P5eekBt7WI51qLQRlFetIB7-ofzeMLqvAr1uC03Fw=]

- PubChem. CID 177893110 | C20H16FNO2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESi_LvS-hqIm69UR15j8Hzmmq6Ihgs-uHSbHuxHdh8cmKVisFx2-5e9ZTYnizzHu4Lpm97ejsiGuJ84zMebVgFVvHPomgy2j4dvfDLQ-4QFeaVAcedFmME23U5xU6KUAK_Ng2MAq1bxgMLKV5WZP7wUfasxohiFz9a8vvD5krCLbsh2XBN5_A3sV44xBzUtQ==]

- BenchChem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ZOe-wUr_5pIxAu5J2WdMzpd8vLlEg_zx497ptc66qP4R78VE3nDBLRFF2EHNPnLJVnO8g-gdfiG5MUkbQL80K4zRIOafwgJgr9CsWSWysbm683NBbkqTFCVFEYIQyNvsrAXkpE8JZRvCJF_zzSYEQ9y4Y7uY9YxiXK8hfJejiPkzKVmuGfuBqpWdnsUatEr6AGrLWK7hcMHAZBme5PFqRpcs1hEFLUOoi9_dKeZEayRvUtTbbQU8ZOJzBIiORw==]

- Magritek. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpzrMxLSygvNuiEEGULCIHljC-n28V-pCM9jiXaQOxEJRW4WzJaT37T3BUQ07rIPvkQ5G6tKEs-tvO9OJI65wFFaNzQxBs3XQOeo03BEO6zX4O73gRzSTxk4Bx9a3mdsj1iNLdZ3XOfVvvx8WRku3lvn31oO6L6QYJQQQmLZtUKxevANq-utzNatpZnmUYKJPNesv4POTccpNjI2i2VOwHVhENY2QjIo-cUregSKRVvcowJlEVTSGb-pboFbDJJLEe0qnbZxVd87o=]

- Semantic Scholar. Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxSm2LZM_ubPZE0zbLcNcKkWgv3HDD2wI-KZILibODOgx33PiVLwGpXt2fqLghaMtuljEqxlGDmTo3EulOGqAjDPtabxCS9rMPmTs6ZCU8-ZwWdBvyE7cPlIzEqT4lNYf2Y4HFVaTyyFpjKzLLxDiLgs3K94MzDzEHC_8evfQVvft0nUEfo8IB]

- Universiti Sains Malaysia. 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyTxnLJDbkOkIlgFUuEzmlYfyhl842rdxIujJ7f9-0G128sZNWpNpNH2LihokLy6CBLiftuEU8n84EvSckAsAIBImyP4PvJ8E6hSFuVB3kvXJ9q4mwCAIlcjx9_AcRWRjPtvCmJgy5GgcR9_wX43xmMUXtnd5LsVDLsz6U0DLqeIkfgKY42g33MJl40EsROdp9cOAl0ZbCrM7dUMyWLeAD0Fr0GA59L0XOa4Q732pDFVuoUNWfqc_CVPs7WCOdieUL0hjfH0t5cGCX0zD4L60fdRA0QHH8YjyBkVVSni2PEg==]

- PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3m71kDiBZghFKFJ9fxcBjGP7QrrEQgNZKeX3N5muhvgUK4kHlUVm6h_MXAtsBCUsq-hhcvn8xyNi_3QqxkSIGfgss33-BoFPDtAeJKxqi9-qEhxgUFZpkh_NEifpNthMHlsc=]

- BLD Pharm. 2'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6BIHc2G-Bj9jAx7_uZH0v8qUAAbceljr13yrMpRxc2Ptfo9r2TKA1YHr7l2i02TbVvp2rwgTcq6Yw9DehlaGyymoJxu5YJ3HYh_ykq3y51wLLM3VhTXHTm9s0Wxus3Fx6so8YNT3HxD-bQESa]

- MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwz8hvIxEwU96afw8D9Z25rmkOKM2qJoYdIC27nLmglA2vaQv5W95l1AUfm7k9RhVG7tKOYR0YBygvUNieGl9QEzSMpWar6Av8jYMcbZ8UnSvkzLeYbkCBNZeInnLfYwUMblRGQA==]

- NIST WebBook. 1,1'-Biphenyl, 2-fluoro-. [URL: https://vertexaisearch.cloud.google.

- Sigma-Aldrich. 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpH6bF60bLG970YJVaxujmbc9MO9qMMcjmJId4kZioBAqCZ6R18mFoj0PE7KMdm2ueaz8R7RVsYUEQo9TwaDuwQvAL34VgWAsGsQkVMTrW0T9Z90zQZdN2dSC_pMhvvdC40LSxTh43YjcxPwxs5BHjOPmjFAjaVm2A]

- Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGKZEsu1OiatsH-lfnWdY8yT3Rtyqq8VZtU2yGeSGnARmNvkbDxaxKwQ5g92kWfZKcXDjZQKJMWKogoc-DXi5B-WYgK5wzl1DXvdQRxPIKdpkrU35ixRQomFfv0H-Dk4UOoGFf8Kqck5eHNA==]

- ACS Publications. Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVC-QmyRVi2dVnjP12dko_L6h5mgmKkcCC4H1QwEzV5myfZrNJsbx71JrYCKaq8PWcO9Zm-4fi4vhUIwVgSlRZReF524QImk__vBnxfC6eDashkbWz4LctPCUTD5l4mgpPnV0q1zoGkiB7DKUi5HE=]

- Biological and Molecular Chemistry. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjRlFxetjljmXDBXU77PPppwAcDuDo7QXUjXXXHfAvrQw9YBxKe5GujgpIV3VAi7y8KUVJX0S-59WY9wCYYcHh9HpJDw1XhWbDqPfFMhEtVnQK_t8kPMPu7kPmO1eXolprwhvSg5xyMik=]

- Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPvZrPJdaHcaNk1-McJtJtf0v_g5FkgyuWLf2dX8_h3Os35hGK2YjOQ8IdVc5kvbocfq7G_NBkVss112IKGlURNKdxKIhXknjccikOrGQh4rE4IUSkSgaw7N_U9f4EHIlCSBZJ7aQAbJMso2vSAlo8_84luRiLjrASCtSOkA_WnvOB_r7jQ_7CCdvy0PUICmcjWYohM-NIWn9d6LABGqY=]

- PubChem. 1-Benzyloxy-2-fluoro-benzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIGfgv-I90sdTDdNXK_PHSE-qupXkh7A5bbUFZYW_9vr8FItZj2BJJxMHZD9Dmjz8k_nwKyOWi9JlaztQtWrYfymlN0uNpZ8J1El7a1od9ozqEvNm1j-4ebLiOykpf4-9mIoGrhXPiAMji]

- BenchChem. Application Notes and Protocols for ¹H NMR Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyqmAhT4WH01yYvNF-3WCJqN8WGsTSQHFUGh9kpt1mDblG5ogS35q2Ta33X--F_tVOp_i4FezK3dvUAN_9cGLFnjYI581Xrn6W9D6sXu5MsVHe-3Oug0z0vesRwW3S9YAjEEimUCeJ_t_GCE7HhuwD5pyFJt_0ejUvRMqcqhV7x75ZJWIwgpiJa-SOjpi4Qact8FnjZmLZQcMxQsGbu9Hw-nI4HwnV797_N80Q4AGlN8iDINvWDaIN]

- NIST. 1,1'-Biphenyl, 2-fluoro- - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG0WaV3hD3lHgRwykeBuyRizlvcQK49TQvMuUAZMdTobWOTvQlisp861cNu-ojm9aEU12zfTKX4B_DbY5bLt-pagE68NpB3DHpmC-bpBBw52bc0MY4NnuGXHVoFK4GRckKBYyYNnyceMIpCeXM35svrCqS3os=]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 1,1'-Biphenyl, 2-fluoro- [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

Introduction

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl is a multifaceted organic compound, belonging to the class of fluorinated biphenyls. The biphenyl scaffold is a recognized privileged structure in medicinal chemistry and materials science, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[1] The benzyloxy group adds another layer of structural complexity and potential for interaction.

Accurate and unambiguous structural confirmation is the bedrock of all chemical research and development. For a novel or specialized compound like 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl, a comprehensive spectroscopic analysis is non-negotiable. This guide provides a detailed exploration of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its acquisition and interpretation.

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl is limited. The data presented herein is a synthesis of predicted values based on established principles of spectroscopy and data from structurally analogous compounds. This guide serves as an expert-level template for the acquisition and interpretation of actual experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule in solution. For 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the unique fluorine environment.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol outlines the steps for acquiring high-resolution spectra suitable for full structural elucidation.

I. Materials and Equipment

-

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm high-precision NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

II. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

Positioning: Place the NMR tube in a spinner turbine and adjust its depth using a gauge to ensure it is centered in the most homogeneous region of the magnetic field.

III. Spectrometer Setup and Data Acquisition

-

Insertion & Locking: Insert the sample into the magnet. The spectrometer's software will lock onto the deuterium signal of the CDCl₃, which serves as a reference to stabilize the magnetic field frequency.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step to achieve sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse ¹H spectrum. Typical parameters on a 400 MHz instrument would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C NMR.[2]

-

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) for 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl.

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Aromatic | ~7.50-7.60 | m | - | Unsubstituted Phenyl Ring (2H) |

| Aromatic | ~7.30-7.45 | m | - | Unsubstituted Phenyl Ring (3H) & Benzyloxy Phenyl Ring (3H) |

| Aromatic | ~7.00-7.15 | m | - | Fluorinated Phenyl Ring (3H) |

| Methylene | ~5.15 | s | - | -O-CH₂ -Ph |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Key Feature | Assignment |

| Aromatic | ~163 (d) | ¹JCF ≈ 245 Hz | C -F |

| Aromatic | ~150-140 | Multiple signals | Quaternary carbons |

| Aromatic | ~130-115 | Multiple signals, some with C-F coupling | Aromatic CH |

| Methylene | ~70 | - | -O-CH₂ -Ph |

| ¹⁹F NMR (376 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | ~ -110 to -120 | m | Ar-F |

In-depth Spectral Interpretation

-

¹H NMR: The spectrum is expected to be complex in the aromatic region (7.0-7.6 ppm). The five protons of the unsubstituted biphenyl ring will appear as multiplets, similar to standard biphenyl derivatives.[3] The protons on the benzyloxy group's phenyl ring will also resonate in this region. The key signals for the fluorinated ring will be influenced by both H-H and H-F coupling, leading to complex splitting patterns (e.g., doublet of doublets). The sharp singlet around 5.15 ppm is a diagnostic signal for the benzylic methylene protons (-O-CH₂-), clearly distinguishing it from other ether types.

-

¹³C NMR: The most informative signal is the carbon directly attached to the fluorine atom. It will appear as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 245 Hz.[3] Other carbons on the fluorinated ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, which are invaluable for definitive assignment. The benzylic carbon will appear around 70 ppm.

-

¹⁹F NMR: This experiment provides a direct window into the fluorine's environment. A single multiplet is expected, with its chemical shift being characteristic of a fluorine atom on a benzene ring.[2] The multiplicity will arise from coupling to the ortho and meta protons on the same ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for identifying the functional groups present, serving as a rapid and reliable quality control check.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

The ATR technique is a modern, convenient method for analyzing solid samples directly, requiring minimal sample preparation.

I. Materials and Equipment

-

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl sample (solid)

-

FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal)

-

Spatula

-

Isopropanol and lint-free wipes

II. Spectral Acquisition

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residues.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it subtracts the absorbance from the ambient atmosphere (e.g., CO₂ and H₂O) and the crystal itself.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

Sample Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the sample from the crystal surface using a dry wipe, followed by a wipe with isopropanol.

Predicted IR Data Summary

| Vibrational Assignment | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂) | 2950 - 2850 | Medium-Weak |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Strong-Medium |

| Aryl-O-C Asymmetric Stretch | ~1250 | Strong |

| C-F Stretch | 1100 - 1000 | Strong |

| C-H Out-of-plane Bending | 850 - 750 | Strong |

In-depth Spectral Interpretation

The IR spectrum provides a distinct fingerprint of the molecule.

-

Aromatic C-H Stretches: The peaks above 3000 cm⁻¹ confirm the presence of hydrogens on aromatic rings.

-

Aliphatic C-H Stretches: The weaker peaks just below 3000 cm⁻¹ are characteristic of the benzylic CH₂ group.

-

Aromatic C=C Stretches: A series of sharp bands in the 1600-1450 cm⁻¹ region are diagnostic for the aromatic rings.

-

Aryl-O-C Stretch: A strong, prominent band around 1250 cm⁻¹ is expected for the asymmetric C-O-C stretch of the aryl ether linkage, a key feature confirming the benzyloxy group.[4]

-

C-F Stretch: A strong absorption in the 1100-1000 cm⁻¹ region is a reliable indicator of the carbon-fluorine bond.[5]

-

Out-of-plane Bending: The pattern of strong bands in the "fingerprint region" (below 900 cm⁻¹) is highly specific to the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and crucial information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique ideal for determining the molecular weight of thermally labile or non-volatile compounds.

I. Materials and Equipment

-

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl sample

-

HPLC-grade methanol or acetonitrile

-

Mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap)

II. Sample Preparation

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).

III. Data Acquisition

-

Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Optimization: Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the ion of interest.

-

Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500). High-resolution mass spectrometry (HRMS) should be used to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

-

Fragmentation (MS/MS): To gain further structural information, perform a tandem MS (MS/MS) experiment. Isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Predicted MS Data Summary

Molecular Formula: C₁₉H₁₅FO Molecular Weight: 278.11 g/mol

| Ion | Predicted m/z (HRMS) | Assignment |

| [M+H]⁺ | 279.1180 | Protonated Molecular Ion |

| [M+Na]⁺ | 301.0999 | Sodiated Adduct |

| Fragment | 91.0542 | Tropylium ion [C₇H₇]⁺ |

| Fragment | 187.0601 | [M - C₇H₇]⁺ |

In-depth Spectral Interpretation

-

Molecular Ion: The primary goal of the ESI-MS experiment is to observe the protonated molecular ion [M+H]⁺ at m/z 279.1180. An accurate mass measurement within 5 ppm of this theoretical value provides strong evidence for the compound's elemental composition.

-

Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can occur, and MS/MS experiments will reveal key structural features. The most characteristic fragmentation pathway for benzyloxy-containing compounds is the cleavage of the benzylic C-O bond. This results in the formation of the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91 . This is a diagnostic peak for the benzyl group.[6] The other part of the molecule would be observed as a radical cation or, after rearrangement, as a stable ion. Cleavage can also occur at the biphenyl linkage, though this is typically less favored.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and definitive structural characterization of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl. ¹H, ¹³C, and ¹⁹F NMR establishes the precise connectivity of the carbon-hydrogen framework and the fluorine environment. IR spectroscopy offers rapid confirmation of key functional groups, serving as an excellent identity check. Finally, high-resolution mass spectrometry confirms the elemental composition and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity, purity, and structural integrity of the compound for any subsequent research or development application.

References

-

Khan, M., et al. (2022). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

Wu, Y.-C., et al. (2024). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. Chemical Biology & Drug Design, 103(5). Available at: [Link]

-

Yuen, O. Y., et al. (2016). Supporting Information for Palladium-Catalyzed Direct C-H Arylation of Fluoroarenes with Diazonium Salts. Chemistry - A European Journal. While not directly cited for data, this type of article provides context for fluorinated biphenyl synthesis and characterization. Available at: [Link]

-

Magritek (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Available at: [Link]

-

NIST Chemistry WebBook. Data for 1,1'-Biphenyl, 2-fluoro-. Available at: [Link]

-

Zaikin, V. G., & Varlamov, A. V. (2008). “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews. Available at: [Link]

Sources

- 1. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,1'-Biphenyl, 2-fluoro- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl solubility profile

An In-depth Technical Guide to the Solubility Profile of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a critical determinant of a compound's bioavailability and overall developability. This guide provides a comprehensive framework for characterizing the solubility profile of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl, a compound representative of modern discovery pipelines with its aromatic, halogenated, and ether-linked structural motifs.

Rather than presenting a static set of data, this document, authored from the perspective of a Senior Application Scientist, outlines a strategic and practical approach to systematically determine the solubility of this and structurally related molecules. We will delve into the theoretical underpinnings of solubility, provide detailed, field-tested experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation of the resulting data. This guide is designed to empower researchers to generate high-quality, reproducible solubility data, enabling informed decision-making throughout the drug development process.

Theoretical Framework: Understanding the Molecule

A robust solubility assessment begins with a thorough analysis of the compound's molecular structure. The solubility of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl is governed by the interplay of its constituent parts: the rigid biphenyl core, the bulky benzyloxy group, and the electronegative fluorine atom.

1.1. Structural Deconstruction and Solubility Implications

The structure of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl presents a classic profile of a compound likely to exhibit poor aqueous solubility.

| Structural Moiety | Predicted Influence on Aqueous Solubility | Rationale |

| 1,1'-Biphenyl Core | Decreases | The large, non-polar surface area promotes hydrophobicity. The rigid structure facilitates efficient crystal packing (high lattice energy) and intermolecular pi-pi stacking, which must be overcome for dissolution to occur.[1] |

| Benzyloxy Group (BnO-) | Decreases | While the ether linkage adds a polar feature, the benzyl group itself is large and hydrophobic.[2] It adds steric bulk, which can disrupt crystal packing but its overall contribution is towards lipophilicity.[3][4] |

| Fluoro Group (-F) | Decreases | Fluorine is the most electronegative element, creating a strong C-F dipole.[5] However, in the context of an aromatic ring, it generally increases the molecule's overall lipophilicity and can alter crystal packing energies, often unfavorably for aqueous solubility.[6][7] |

1.2. The Duality of Solubility: Kinetic vs. Thermodynamic

In pharmaceutical research, "solubility" is not a single value but a context-dependent measurement. Understanding the distinction between kinetic and thermodynamic solubility is paramount for making appropriate decisions at different stages of development.[8][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with the most stable solid form of the compound.[8] It is the "gold standard" measurement, critical for pre-formulation and regulatory considerations.[9] The most common method for its determination is the shake-flask method.[10][11]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[12] The result is often a supersaturated solution, and the measured value can be significantly higher than the thermodynamic solubility.[11][13] Kinetic assays are high-throughput and consume very little compound, making them ideal for screening large numbers of compounds in early discovery to flag potential solubility issues.[9][12][14]

A Strategic Approach to Solubility Determination

A comprehensive solubility profile is built through a tiered approach, starting with computational predictions to guide a systematic experimental investigation.

3.3. Protocol 3: Analytical Quantification by HPLC-UV

A robust and validated analytical method is essential for accurate solubility determination.

-

System: HPLC with a UV detector (e.g., Agilent 1100 series).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 10 minutes) to ensure good peak shape and separation from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV wavelength at the λmax of the compound.

-

Calibration: Prepare a multi-point calibration curve (minimum 5 points) from a known stock solution of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl in a strong organic solvent. Ensure the R² value is >0.995.

Data Interpretation and Reporting

4.1. Data Presentation

All quantitative data should be summarized in clear, structured tables.

Table 1: Kinetic Solubility of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

| Medium | Temperature (°C) | DMSO (%) | Kinetic Solubility (µM) |

|---|---|---|---|

| PBS, pH 7.4 | 25 | 1 | [Experimental Value] |

| pH 1.2 Buffer | 25 | 1 | [Experimental Value] |

| pH 6.8 Buffer | 25 | 1 | [Experimental Value] |

Table 2: Thermodynamic Solubility of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Solid Form Post-Assay |

|---|---|---|---|

| PBS, pH 7.4 | 25 | [Experimental Value] | [e.g., Form I, unchanged] |

| Ethanol | 25 | [Experimental Value] | [e.g., Form I, unchanged] |

| Toluene | 25 | [Experimental Value] | [e.g., Form I, unchanged] |

4.2. Best Practices for Reporting

To ensure data is reproducible and can be reliably interpreted by others, it is crucial to follow established guidelines for reporting solubility data. K[15][16][17]ey details to report include:

-

Compound Information: Purity, solid-state form (e.g., polymorph) of the starting material.

-

Experimental Conditions: Detailed description of the method (shake-flask, etc.), temperature, pH, composition of media, equilibration time, and method of phase separation. *[18] Analytical Method: Full details of the quantification method (HPLC, etc.), including validation. *[18] Results: Report individual replicate values, mean, and standard deviation.

[16]Adherence to guidelines such as those proposed by ICH Q6A for new drug substances ensures that the generated data meets regulatory expectations.

Characterizing the solubility of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl requires a multi-faceted approach that combines theoretical structural analysis with rigorous, well-defined experimental protocols. By systematically determining both kinetic and thermodynamic solubility in a range of pharmaceutically relevant solvents, researchers can build a comprehensive data package. This data is not merely a set of numbers but a critical tool for guiding lead optimization, selecting appropriate formulation strategies, and ultimately increasing the probability of advancing a promising candidate toward clinical success. The methodologies and strategies outlined in this guide provide a robust framework for achieving this essential goal.

References

-

ICH. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. European Medicines Agency. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]

-

gmp-compliance.org. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

-

Zenodo. Prediction of Solubility with COSMO-RS. [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

-

ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Klamt, A., et al. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. International Journal of Pharmaceutics. [Link]

-

SCM. COSMO-RS | Thermodynamics & Solubility Prediction Software. [Link]

-

Perdomo, F. A., et al. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Crystal Growth & Design. [Link]

-

Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

Mohan, C. ICH Q6A Specifications. Slideshare. [Link]

-

Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today. [Link]

-

Bio-protocol. Determination of Kinetic Solubility. [Link]

-

Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]

-

Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. [Link]

-

amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. [Link]

-

Brown, W. E., et al. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. Dissolution Technologies. [Link]

-

Reppas, C., et al. (2022). UNGAP best practice for improving solubility data quality of orally administered drugs. European Journal of Pharmaceutical Sciences. [Link]

-

SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Matharu, A.S. (1992). Synthesis and properties of some fluorinated biphenyl mesogens. Nottingham Trent University. [Link]

-

Garg, V., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

-

Husken, D., et al. (2010). The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prostate Carcinoma. Journal of Medicinal Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. Solvent Selection. [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

ResearchGate. (2023). (PDF) Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

Fierro, A., et al. (2021). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Polymer Chemistry. [Link]

-

Kim, H., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem. [Link]

-

Wikipedia. Benzyl alcohol. [Link]

-

Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

-

ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

-

Organic Chemistry Portal. Benzyl Ethers. [Link]

-

Kumar, A., et al. (2005). Effect of Hydrotropes on the Solubility and Mass Transfer Coefficient of Benzyl Benzoate in Water. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 6. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. approcess.com [approcess.com]

- 13. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. enamine.net [enamine.net]

- 15. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. ICH Q6A Specifications by Chandra Mohan | PPTX [slideshare.net]

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the stability and recommended storage conditions for 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl. The insights and protocols herein are synthesized from established principles of chemical stability, safety data for structurally related compounds, and best practices in laboratory management.

Chemical Profile and Structural Considerations

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl is a biphenyl ether derivative characterized by a fluorine atom on one phenyl ring and a benzyloxy group on the other. This unique substitution pattern influences its chemical reactivity and stability. The core structure consists of a robust biphenyl backbone, which is generally thermally stable.[1] However, the benzyloxy group introduces a potential site for chemical degradation.

Key Structural Features:

-

Biphenyl Core: Provides thermal stability.

-

Ether Linkage: A potential site for hydrolytic and oxidative cleavage.

-

Benzylic Carbon: Susceptible to oxidation.

-

Fluorine Substitution: Generally increases metabolic stability and can influence electronic properties, but does not typically introduce significant instability.[2]

Core Stability and Potential Degradation Pathways

While specific experimental stability data for 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl is not extensively published, its degradation profile can be inferred from its structural motifs and data from analogous compounds like 4-Benzyloxy-biphenyl.[3] The primary routes of degradation are anticipated to be hydrolysis and oxidation of the benzyloxy group.

Hydrolytic Degradation

The ether linkage is susceptible to cleavage under strong acidic conditions, a reaction that is likely accelerated by elevated temperatures. Under neutral or basic conditions, the ether bond is generally more stable.

-

Mechanism: Acid-catalyzed hydrolysis would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the cleavage of the carbon-oxygen bond. This would yield 5-fluoro-1,1'-biphenyl-2-ol and benzyl alcohol as the primary degradation products.

Oxidative Degradation

The benzylic carbon of the benzyloxy group is a prime target for oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by strong oxidizing agents.

-

Mechanism: Oxidation can lead to the formation of a hydroperoxide intermediate, which can then decompose to form various products, including the corresponding benzoic acid and 5-fluoro-1,1'-biphenyl-2-ol.

Photostability

Aromatic compounds and those with benzylic hydrogens can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may promote the formation of radical species, initiating the degradation pathways mentioned above. It is therefore prudent to protect the compound from light.[3]

Thermal Stability

The biphenyl core imparts significant thermal stability.[1] However, prolonged exposure to high temperatures can accelerate both hydrolytic and oxidative degradation, especially if moisture or oxygen are present.

The following diagram illustrates the potential degradation pathways of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl.

Caption: Potential degradation pathways of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl, the following storage and handling procedures are recommended. These are based on general best practices for air- and moisture-sensitive chemicals.[4]

Short-Term Storage (Up to 1 Month)

For routine laboratory use, the following conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | To minimize thermal degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation. |

| Container | Tightly sealed, amber glass vial | To protect from moisture and light.[4][5] |

| Location | Cool, dry, well-ventilated area | To ensure a stable environment.[6] |

Long-Term Storage (Greater than 1 Month)

For archival purposes, more stringent conditions are necessary:

| Parameter | Recommendation | Rationale |

| Temperature | -20 °C or lower | To significantly slow down all potential degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To provide maximum protection against oxidation. |

| Container | Tightly sealed, amber glass vial, further sealed with paraffin film | To provide a robust barrier against moisture and air ingress.[4] |

| Location | Freezer, away from frequent use | To maintain a consistent low temperature and minimize temperature cycling. |

Handling Procedures

Proper handling is crucial to maintain the compound's purity:

-

Work Environment: Always handle the compound in a well-ventilated area, preferably within a fume hood to avoid inhalation.[4]

-

Inert Atmosphere: When dispensing, use an inert atmosphere glove box or a Schlenk line to prevent exposure to air and moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and bases.[3]

The following workflow diagram outlines the recommended handling procedure for dispensing the compound.

Caption: Recommended workflow for handling 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl.

Experimental Protocol for Stability Assessment

To definitively determine the stability of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Materials and Equipment

-

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

C18 reverse-phase HPLC column

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber